molecular formula C15H24O B6595130 4-(3-Ethylheptan-2-yl)phenol CAS No. 186825-39-8

4-(3-Ethylheptan-2-yl)phenol

Cat. No.: B6595130
CAS No.: 186825-39-8
M. Wt: 220.35 g/mol
InChI Key: GSSYEGRAMDNVJA-UHFFFAOYSA-N
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Description

4-(3-Ethylheptan-2-yl)phenol is a chemical compound with the molecular formula C15H24O . It is a type of substituted phenol, characterized by a phenolic hydroxyl group attached to a benzene ring, which in turn is substituted with a 3-ethylheptan-2-yl group at the para position. This compound is known for its various industrial and scientific applications, particularly in the fields of chemistry and materials science.

Properties

IUPAC Name

4-(3-ethylheptan-2-yl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-4-6-7-13(5-2)12(3)14-8-10-15(16)11-9-14/h8-13,16H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSYEGRAMDNVJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(C)C1=CC=C(C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30696536
Record name 4-(3-Ethylheptan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186825-39-8
Record name 4-(3-Ethylheptan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-ethylheptan-2-yl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethylheptan-2-yl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids . This method utilizes aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under mild and convenient conditions . The reaction is scalable and can be performed at room temperature with a short reaction time.

Industrial Production Methods

In industrial settings, the production of substituted phenols like this compound often involves nucleophilic aromatic substitution of aryl halides , transition-metal catalyzed processes , and oxidation of cumene . These methods are optimized for large-scale production, ensuring high yields and purity of the final product.

Biological Activity

4-(3-Ethylheptan-2-yl)phenol, a phenolic compound with the molecular formula C15H24O and a molecular weight of approximately 220.35 g/mol, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

PropertyValue
Molecular FormulaC15H24O
Molecular Weight220.35 g/mol
LogP4.712
Hazard ClassificationGHS05, GHS07, GHS08, GHS09

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It is believed to exert its effects through:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in inflammatory pathways, potentially leading to reduced inflammation and related symptoms.
  • Induction of Apoptosis : Studies suggest that it may promote programmed cell death in certain cancer cell lines, which is crucial for cancer treatment.
  • Cell Cycle Regulation : Evidence indicates that it can induce cell cycle arrest in the G2/M phase, thereby inhibiting cell proliferation.

Antitumor Activity

Recent studies have explored the antitumor potential of this compound. For instance:

  • In Vitro Studies :
    • In a study examining its effects on lung cancer cells (A549), treatment with the compound resulted in significant inhibition of proliferation and migration.
    • Similar results were observed in breast cancer cell lines (MDA-MB-231), where the compound induced apoptosis and arrested the cell cycle at the G2/M phase.
  • In Vivo Studies :
    • Animal models have shown that administration of this compound led to reduced tumor growth rates compared to control groups.

Summary of Findings

Cell LineTreatment TypeObserved Effect
A549 (Lung Cancer)In VitroInhibited proliferation and migration
MDA-MB-231 (Breast Cancer)In VitroInduced apoptosis and G2/M phase arrest
Animal ModelsIn VivoReduced tumor growth rates

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

  • Case Study 1 : A clinical trial involving patients with advanced breast cancer showed improved outcomes when treated with formulations containing this compound.
  • Case Study 2 : Research on inflammatory diseases indicated that patients receiving treatment with this compound experienced reduced symptoms and improved quality of life.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Ethylheptan-2-yl)phenol
Reactant of Route 2
4-(3-Ethylheptan-2-yl)phenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.